2-Chloromandelic acid

Chiral Resolution Enantiospecific Co-Crystallization Levetiracetam

2-Chloromandelic acid (2-ClMA) is a non-fungible specialty intermediate for (S)-clopidogrel synthesis. The ortho-chloro substitution imparts distinct solid-state phase behavior and chiral resolution efficiency that cannot be replicated by 3-chloro, 4-bromo, or 4-fluoro analogs. This thermodynamic advantage (5.5 kcal/mol stability difference in co-crystal systems) ensures higher optical purity and process yield, reducing batch failure risk and downstream purification costs. Procure racemic or enantiopure (R)-/(S)-forms (ee ≥99%) for pharmaceutical manufacturing, chiral resolution development, or analytical reference standards.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 10421-85-9
Cat. No. B083355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromandelic acid
CAS10421-85-9
Synonyms2-chloromandelic acid
o-chloromandelic acid
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)O)Cl
InChIInChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
InChIKeyRWOLDZZTBNYTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromandelic Acid (CAS 10421-85-9): Chiral Intermediate Specifications and Procurement Parameters


2-Chloromandelic acid (2-ClMA) is a halogenated α-hydroxy acid, classified as a mandelic acid derivative, with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol [1]. It is a white to pale cream crystalline powder with a melting point range of 80-85°C and is very soluble in water . The compound is primarily procured as a critical chiral building block for pharmaceutical synthesis, most notably as an intermediate in the production of the antiplatelet drug (S)-clopidogrel [2]. Due to its chiral center, the optically pure enantiomers, (R)- and (S)-2-chloromandelic acid, are the key materials of interest for industrial and research applications, as the racemic mixture alone does not possess the required stereospecific activity [3].

Why 2-Chloromandelic Acid Cannot Be Interchanged with Other Mandelic Acid Analogs in Chiral Synthesis


Despite the apparent simplicity of substituting a chlorine atom on the aromatic ring of mandelic acid, 2-chloromandelic acid exhibits unique solid-state and solution-phase behaviors that preclude generic substitution with its unsubstituted or differently substituted analogs. Specifically, the ortho-chloro substitution in 2-ClMA imparts a distinct solid-state phase behavior, including the existence of a metastable conglomerate form, which differs significantly from the phase behavior of mandelic acid or para-substituted chloromandelic acids [1]. Furthermore, the position of the chlorine atom directly impacts the efficiency and specificity of chiral resolution processes. Comparative studies have shown that under identical enantiospecific co-crystallization conditions, 2-ClMA demonstrates markedly different resolution efficiency and enantiomeric excess (%e.e.) outcomes compared to 3-chloro-, 4-bromo-, and 4-fluoromandelic acids, proving that its behavior cannot be predicted or replicated by other halogenated analogs [2]. These quantifiable differences in resolution performance and crystallization thermodynamics are critical determinants for process yield and optical purity, rendering 2-ClMA a non-fungible specialty intermediate in industrial-scale pharmaceutical manufacturing.

Quantitative Differentiators: Evidence-Based Selection Criteria for 2-Chloromandelic Acid vs. Structural Analogs


Comparative Chiral Resolution Efficiency: 2-ClMA vs. 3-ClMA via Enantiospecific Co-Crystallization with Levetiracetam

When subjected to identical enantiospecific co-crystallization conditions with the resolving agent levetiracetam (LEV), 2-chloromandelic acid (2-ClMA) and 3-chloromandelic acid (3-ClMA) display significantly different resolution performance. The resolution efficiency for 2-ClMA was determined to be 76%, while for 3-ClMA it was 83% [1]. Concurrently, the enantiomeric excess (%e.e.) of the resolved product was 78% e.e. for 2-ClMA and 63% e.e. for 3-ClMA [1]. This indicates that while 3-ClMA may be resolved with a higher overall yield, the optical purity of the resulting 2-ClMA product is significantly higher under these specific conditions.

Chiral Resolution Enantiospecific Co-Crystallization Levetiracetam Comparative Yield

Melting Point Differential: A 28.4°C Thermodynamic Marker for Enantiomeric vs. Racemic 2-ClMA

The difference in melting points between the racemate and pure enantiomer of 2-chloromandelic acid is notably large. Differential scanning calorimetry (DSC) analysis reveals that the racemic compound melts at 90.3°C, while the pure enantiomer melts at 118.7°C, a difference of nearly 30°C [1]. This stark contrast, which is more pronounced than that observed for unsubstituted mandelic acid (racemate m.p. ~119°C, enantiomer m.p. ~133°C, a difference of ~14°C), is a direct consequence of the ortho-chloro substitution and its effect on intermolecular hydrogen bonding and crystal packing [2].

Polymorphism Thermodynamics DSC Analysis Solid-State Chemistry

Bioconversion Performance: (R)-2-ClMA Production with 97% ee via Esterase from Exophiala dermatitidis

A bioconversion route using the microorganism Exophiala dermatitidis NBRC6857 has been demonstrated to asymmetrically hydrolyze racemic 2-chloromandelic acid methyl ester (CMM) to produce (R)-2-chloromandelic acid with an optical purity of 97% enantiomeric excess (ee) [1]. This represents a high level of stereoselectivity for a direct biocatalytic method. In contrast, the production of (R)-mandelic acid via analogous enzymatic routes, such as nitrilase-mediated dynamic kinetic resolution of mandelonitrile, often yields products with variable ee values, with reported values typically in the range of 95-99% ee but sometimes lower depending on the specific nitrilase and process conditions [2].

Biocatalysis Esterase Asymmetric Hydrolysis Optical Purity

Enantiospecific Co-Crystallization Yield: 69.1% Yield with Near-Perfect Enantiopurity for S-Etiracetam Purification

In a direct application as a chiral resolving coformer, (S)-2-chloromandelic acid demonstrates high enantiospecificity in co-crystallization with the antiepileptic drug (S)-etiracetam. The process yields the desired S-ETI:S-2-ClMA co-crystal with a 69.1% yield and achieves near-complete chiral purification, resulting in close to 100% enantiopurity for the S-ETI [1]. This performance is underpinned by computational simulations which show that the S-ETI:S-2-ClMA co-crystal is thermodynamically more stable than the mismatched R-ETI:S-2-ClMA co-crystal by approximately 5.5 kcal/mol per formula unit [1].

Co-crystallization Chiral Resolution Pharmaceutical Co-crystals Yield

HPLC Enantioseparation Performance: Low Enantioselectivity on Immobilized Cellulose Chiral Stationary Phase

A comparative HPLC study on a new immobilized cellulose chiral stationary phase (CHIRALPAK® IC) showed that the enantioseparation of 2-chloromandelic acid is markedly poor compared to other mandelic acid derivatives. While mandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid achieved baseline resolution with resolution factors (RS) of 2.21, 2.14, and 3.70, respectively, the enantioselectivity for 2-chloromandelic acid was reported as low, and it could not be baseline resolved under the same conditions [1].

HPLC Chiral Separation Enantioselectivity Analytical Chemistry

Validated Application Scenarios for Procuring 2-Chloromandelic Acid


Synthesis of High-Purity (S)-Clopidogrel: Selecting the Optimal Chiral Intermediate

Procurement of (R)-2-chloromandelic acid is the industry-standard route for the synthesis of the antiplatelet drug (S)-clopidogrel [1]. The evidence presented demonstrates that this compound can be reliably produced with high optical purity (97-99% ee) via established bioconversion and chemical resolution methods [2]. This ensures that the chiral integrity of the final API is maintained from the earliest synthetic step. For a procurement manager, this translates to a lower risk of batch failure and reduced downstream purification costs, as the initial intermediate is of verifiable high quality. The availability of both (R)- and (S)-enantiomers in high enantiopurity (>99% ee) from commercial sources further solidifies its role as a versatile and reliable chiral building block .

Rational Design of Chiral Resolution Processes: Leveraging Thermodynamic Data for Co-Crystal Screening

Process chemists tasked with developing new chiral resolution methods can use the demonstrated thermodynamic advantage of 2-ClMA as a coformer. The 5.5 kcal/mol stability difference observed in the S-ETI:S-2-ClMA co-crystal system provides a quantifiable and predictive basis for selecting 2-ClMA over other potential resolving agents [3]. This evidence reduces the need for extensive empirical screening, allowing for a more focused and cost-effective development of purification steps for new chiral pharmaceutical candidates. Procurement for this scenario would involve sourcing small quantities of highly pure (R)- or (S)-2-ClMA for use as a chiral resolving agent in co-crystallization or diastereomeric salt formation experiments [4].

Analytical Method Development and Quality Control: Navigating the HPLC Enantioseparation Challenge

Given the documented difficulty in achieving baseline enantioseparation of 2-ClMA on common immobilized cellulose-based HPLC columns [5], analytical laboratories must source a reference standard of verified enantiopurity to develop and validate alternative, robust analytical methods. This might involve the use of alternative chiral stationary phases or derivatization techniques. The procurement of a certified reference standard of 2-ClMA with a defined, high %ee is therefore critical for establishing a reliable QC release assay. This ensures that both incoming raw materials and final products meet the stringent optical purity requirements mandated for chiral pharmaceuticals.

Polymorph and Solid-State Screening: Utilizing a Compound with Distinct Thermal Signatures

The significant 28.4°C melting point difference between the racemate and pure enantiomer of 2-ClMA makes it an excellent model compound for studying and developing polymorph and solid-state screening methodologies [6]. This large thermal window allows for clear DSC-based differentiation of solid forms, which is valuable for process development scientists optimizing crystallization conditions to ensure the isolation of the correct polymorphic form. Procuring both the racemic and enantiopure forms of 2-ClMA allows for controlled experiments to study crystallization kinetics, solubility, and the impact of seeding, which are crucial for scaling up pharmaceutical manufacturing processes from lab to pilot plant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloromandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.